molecular formula C11H16FNO B7933115 2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol

2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol

Cat. No.: B7933115
M. Wt: 197.25 g/mol
InChI Key: NHDDQHOACSEIIR-UHFFFAOYSA-N
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Description

2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol is an organic compound that features a fluoro-substituted phenyl ring, an ethyl chain, and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol typically involves the reaction of 4-fluoroacetophenone with methylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetone.

    Reduction: Formation of 2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-methanol.

    Substitution: Formation of 2-{[1-(4-Methoxy-phenyl)-ethyl]-methyl-amino}-ethanol.

Scientific Research Applications

2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol exerts its effects involves interactions with specific molecular targets. The fluoro-substituted phenyl ring may interact with aromatic residues in proteins, while the amino alcohol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Fluoro-phenyl)-ethyl]-amino}-ethanol
  • 2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-propanol
  • 2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-butanol

Uniqueness

2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol is unique due to its specific combination of a fluoro-substituted phenyl ring and an amino alcohol functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)ethyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-9(13(2)7-8-14)10-3-5-11(12)6-4-10/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDDQHOACSEIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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